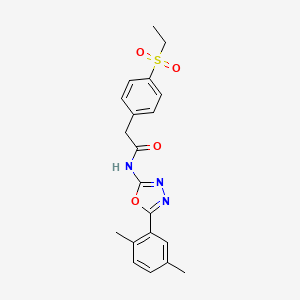

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

N-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group. The acetamide moiety is linked to a 4-(ethylsulfonyl)phenyl chain, which introduces sulfonyl functionality. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-4-28(25,26)16-9-7-15(8-10-16)12-18(24)21-20-23-22-19(27-20)17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZGJQFSVBIAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide” typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.

Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Research

- Mechanism of Action : The 1,3,4-oxadiazole ring structure is known for its ability to interact with various biological targets. Studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer progression such as topoisomerase and histone deacetylase (HDAC), which are crucial for DNA replication and cellular proliferation .

- Cytotoxicity Studies : Recent research has demonstrated that compounds similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives tested on A549 human lung cancer cells revealed IC50 values as low as 0.14 μM, indicating strong antiproliferative effects .

-

Case Studies :

- In a study involving the synthesis of new oxadiazole derivatives, several compounds were evaluated for their anticancer properties. Notably, compounds with similar structural motifs showed significant inhibition of cell growth in glioma and fibroblast cell lines .

- Another study highlighted the compound's potential in inducing apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization .

Antimicrobial Activity

- Broad-Spectrum Efficacy : The oxadiazole derivatives have been investigated for their antimicrobial properties against a range of pathogens. Their ability to disrupt microbial cell membranes and inhibit vital enzymatic processes makes them promising candidates for developing new antibiotics .

- Research Findings : Compounds with oxadiazole moieties have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. The specific mechanism often involves interference with bacterial DNA synthesis or protein function .

- Case Studies :

Pharmaceutical Development

- Drug Design : The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing efficacy and reducing toxicity .

- Formulation Strategies : The compound's solubility and stability can be improved through various formulation techniques such as encapsulation or the use of prodrugs. This is essential for enhancing bioavailability when administered orally or intravenously .

- Regulatory Insights : As research progresses towards clinical applications, understanding the pharmacokinetics and pharmacodynamics of this compound will be vital for regulatory approval processes. Preclinical studies focusing on toxicity profiles and therapeutic indices are necessary steps before human trials can commence .

Mechanism of Action

The mechanism of action of “N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide” involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocycle Variations

Triazole vs. Oxadiazole Derivatives :

Compounds 51 and 54 from feature a 1,2,4-triazole core instead of 1,3,4-oxadiazole . For example, N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)-acetamide (54) includes a triazole ring with ethoxy and fluorophenyl substituents. Triazoles generally exhibit stronger hydrogen-bonding capacity compared to oxadiazoles, which may alter target binding affinity.Oxadiazole Derivatives :

–4 highlight compounds with 1,3,4-oxadiazole cores. For instance, 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide (7a) () shares the oxadiazole-acetamide framework but differs in substituents (chlorophenyl and methoxycarbonyl vs. dimethylphenyl and ethylsulfonyl) . The ethylsulfonyl group in the target compound may improve solubility compared to the sulfanyl group in 7a.

Substituent Analysis

- Aryl Substituents :

- The 2,5-dimethylphenyl group on the target compound contrasts with indol-3-ylmethyl (), 2-chlorophenyl (), and pyridin-4-yl () groups. Dimethyl substitution may reduce electrophilicity compared to electron-withdrawing groups (e.g., Cl in 7a) but enhance lipophilicity .

- The 4-(ethylsulfonyl)phenyl chain introduces a polar sulfonyl group, unlike the thiophen-2-yl (, compound 55) or phenylsulfonyl (, compound 54) moieties. Sulfonyl groups are associated with improved metabolic stability and target engagement .

Synthetic Pathways and Yields

- Target Compound Synthesis :

While specific data for the target compound are unavailable, analogous oxadiazole derivatives (e.g., –4) are synthesized via cyclization of thiosemicarbazides or condensation reactions. - Comparison of Yields :

- Triazole derivatives () show moderate yields (42–86.6%), with compound 54 achieving 86.6% yield via oxidation .

- Oxadiazole-thiazole hybrids () report yields up to 72% (compound 3a), comparable to triazole systems .

- Lower yields (32%) in compound 53 () highlight challenges in introducing bulky substituents like dihydro-pyrimidinone .

Physical Properties

- Melting Points :

- Triazole derivatives (e.g., compound 51: 156–158°C; compound 54: 204–206°C) exhibit lower melting points than oxadiazole-thiazole hybrids (compound 3a: 184–185°C) .

- Higher melting points in sulfonyl-containing compounds (e.g., compound 54) suggest stronger intermolecular interactions due to polar sulfonyl groups .

Biological Activity Implications Enzyme Inhibition: Triazole derivatives () are designed as cytohesin inhibitors, while oxadiazole-thiazole hybrids () target acetylcholinesterase . The ethylsulfonyl group in the target compound may favor interactions with charged enzyme pockets. Antibacterial Potential: Sulfanyl/sulfonyl acetamides (e.g., compound 7a, ) show antibacterial activity, suggesting the target compound’s sulfonyl group could enhance similar effects .

Comparative Data Table

Key Observations

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which contributes to its biological activity. It has the following chemical properties:

- Molecular Formula : C23H24N3O3

- Molecular Weight : 396.45 g/mol

- CAS Number : 891125-44-3

The structure includes functional groups that enhance its reactivity and interaction with biological targets. The oxadiazole moiety is particularly significant for its role in various pharmacological activities.

Synthesis

The synthesis of this compound typically involves several steps. The reaction conditions require careful control of temperature and concentration to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed for large-scale production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole ring is known for its ability to modulate enzyme activity and influence signaling pathways. Research indicates that compounds containing oxadiazole structures can inhibit various enzymes linked to neurodegenerative diseases and cancer.

Pharmacological Effects

-

Cholinesterase Inhibition :

- Compounds with similar oxadiazole structures have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives have shown IC50 values ranging from 0.052 μM to over 10 μM, indicating varying degrees of potency against these enzymes .

- The structure–activity relationship (SAR) studies suggest that substitutions on the phenyl rings can enhance or diminish inhibitory activity .

- Neuroprotective Activity :

- Anticancer Activity :

Case Studies and Experimental Results

A series of experiments have been conducted to evaluate the biological activity of this compound and related compounds:

| Compound | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | AChE | 0.052 | Inhibitory |

| Compound B | BChE | 1.085 | Inhibitory |

| Compound C | Cancer Cell Line X | <10 | Cytotoxic |

| Compound D | Cancer Cell Line Y | <5 | Cytotoxic |

These findings highlight the potential of this class of compounds in drug development for neurodegenerative diseases and cancer therapies.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; ethylsulfonyl group at δ 3.1–3.3 ppm) .

- HPLC-MS : Confirm molecular weight (calc. 413.45 g/mol) and purity (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

- FT-IR : Identify key functional groups (oxadiazole C=N stretch at 1600–1650 cm⁻¹; acetamide C=O at 1680–1720 cm⁻¹) .

Advanced: How to resolve contradictions in bioactivity data across different assay models?

Q. Methodological Answer :

- Dose-Response Reproducibility : Test the compound in triplicate across orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Meta-Analysis : Use tools like RevMan to aggregate data, assess heterogeneity (I² statistic), and identify confounding variables (e.g., solvent DMSO concentration) .

- Mechanistic Studies : Combine molecular docking (AutoDock Vina) with SPR (surface plasmon resonance) to validate binding affinities .

Advanced: What computational strategies predict its pharmacokinetic properties?

Q. Methodological Answer :

- ADME Prediction : SwissADME or ADMETLab estimate logP (2.8–3.5), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .

- MD Simulations : GROMACS models blood-brain barrier permeability (logBB < -1 suggests limited CNS penetration) .

- Validation : Compare predictions with in vivo rodent studies (plasma half-life, clearance rates) .

Basic: How to assess stability under varying storage conditions?

Q. Methodological Answer :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (e.g., sulfone oxidation byproducts) .

- Kinetic Modeling : Calculate shelf-life using Arrhenius equation for thermal degradation .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Q. Methodological Answer :

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing ethylsulfonyl with methylsulfonyl) .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

- Crystallography : Resolve X-ray structures to link conformational flexibility to potency .

Advanced: What methodologies address low solubility in aqueous buffers?

Q. Methodological Answer :

- Co-Solvent Screening : Test PEG-400, cyclodextrins, or lipid-based nanoemulsions (particle size <200 nm via DLS) .

- Salt Formation : React with HCl or sodium bicarbonate to improve dissolution (pH-solubility profile) .

- Amorphous Dispersion : Spray-dry with PVP-VA64 and characterize via DSC (Tg > 50°C ensures stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.